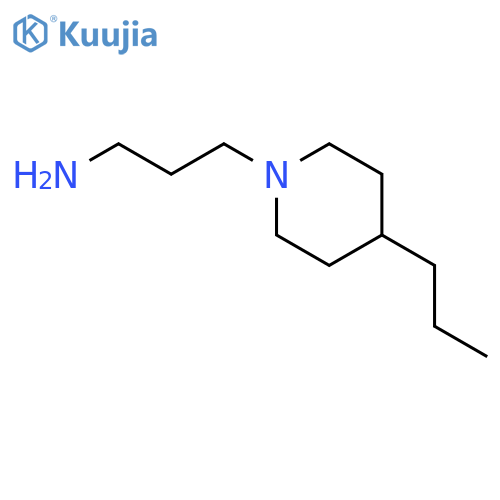Cas no 865075-19-0 (3-(4-Propyl-piperidin-1-yl)-propylamine)

865075-19-0 structure
商品名:3-(4-Propyl-piperidin-1-yl)-propylamine
3-(4-Propyl-piperidin-1-yl)-propylamine 化学的及び物理的性質
名前と識別子
-
- 3-(4-Propyl-piperidin-1-yl)-propylamine
- AKOS011480856
- 865075-19-0
- 3-(4-propylpiperidin-1-yl)propan-1-amine
- SB41714
-
- MDL: MFCD06637752
- インチ: InChI=1S/C11H24N2/c1-2-4-11-5-9-13(10-6-11)8-3-7-12/h11H,2-10,12H2,1H3
- InChIKey: ITYNABRHECJKEX-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCN(CCCN)CC1
計算された属性
- せいみつぶんしりょう: 184.193948774Da
- どういたいしつりょう: 184.193948774Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 29.3Ų
3-(4-Propyl-piperidin-1-yl)-propylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024701-25g |
3-(4-Propyl-piperidin-1-yl)-propylamine |
865075-19-0 | 25g |
£456.00 | 2022-03-01 | ||
| Fluorochem | 024701-250mg |
3-(4-Propyl-piperidin-1-yl)-propylamine |
865075-19-0 | 250mg |
£30.00 | 2022-03-01 | ||
| Fluorochem | 024701-5g |
3-(4-Propyl-piperidin-1-yl)-propylamine |
865075-19-0 | 5g |
£152.00 | 2022-03-01 | ||
| 1PlusChem | 1P01EYEZ-25g |
3-(4-Propyl-piperidin-1-yl)-propylamine |
865075-19-0 | 90% | 25g |
$553.00 | 2024-04-21 | |
| A2B Chem LLC | AX76603-250mg |
3-(4-Propylpiperidin-1-yl)propan-1-amine |
865075-19-0 | 90% | 250mg |
$32.00 | 2024-04-19 | |
| 1PlusChem | 1P01EYEZ-1g |
3-(4-Propyl-piperidin-1-yl)-propylamine |
865075-19-0 | 90% | 1g |
$94.00 | 2024-04-21 | |
| Crysdot LLC | CD11041439-25g |
3-(4-Propylpiperidin-1-yl)propan-1-amine |
865075-19-0 | 97% | 25g |
$505 | 2024-07-18 | |
| Chemenu | CM526756-1g |
3-(4-Propylpiperidin-1-yl)propan-1-amine |
865075-19-0 | 97% | 1g |
$113 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621171-1g |
3-(4-Propylpiperidin-1-yl)propan-1-amine |
865075-19-0 | 98% | 1g |
¥882.00 | 2024-04-28 | |
| 1PlusChem | 1P01EYEZ-250mg |
3-(4-Propyl-piperidin-1-yl)-propylamine |
865075-19-0 | 90% | 250mg |
$59.00 | 2024-04-21 |
3-(4-Propyl-piperidin-1-yl)-propylamine 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
865075-19-0 (3-(4-Propyl-piperidin-1-yl)-propylamine) 関連製品
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
